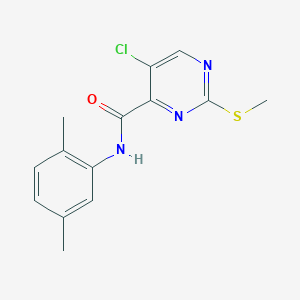
5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C14H14ClN3OS and its molecular weight is 307.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-chloro-N-(2,5-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chlorinated pyrimidine ring, a dimethylphenyl moiety, and a methylsulfanyl group, which may influence its interaction with biological targets.
Anticancer Activity
Research has indicated that pyrimidine derivatives often exhibit significant anticancer properties. A study evaluating various substituted pyrimidines found that certain analogs demonstrated potent cytotoxicity against cancer cell lines, with IC50 values as low as 1.4 µM . The presence of electron-donating groups, such as methyl or methoxy substituents on the phenyl rings, has been correlated with enhanced activity against specific cancer types.
The mechanism through which this compound exerts its biological effects is likely multifaceted. It may interact with various molecular targets, including enzymes involved in nucleotide synthesis and pathways related to cell proliferation and apoptosis. For instance, compounds with similar structures have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis .
Antioxidant and Antimicrobial Activity
Pyrimidine derivatives have also been recognized for their antioxidant properties. The compound's sulfanyl group may contribute to its ability to scavenge free radicals and mitigate oxidative stress. Additionally, studies have reported antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections .
In Vitro Studies
In vitro assays conducted on various cancer cell lines (e.g., MCF-7, PC3) revealed that the compound exhibited notable cytotoxicity. For instance, a related study indicated that certain pyrimidine derivatives had IC50 values ranging from 1.4 to 2.0 µM against prostate cancer cells . These findings underscore the potential of this compound as an effective anticancer agent.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has shown that modifications on the pyrimidine core significantly affect biological activity. For example, the introduction of methyl groups at specific positions on the phenyl ring has been linked to enhanced cytotoxicity and selectivity towards cancer cells .
Data Summary
| Biological Activity | IC50 Values (µM) | Targeted Cell Lines |
|---|---|---|
| Cytotoxicity | 1.4 - 2.0 | MCF-7, PC3 |
| Antioxidant Activity | N/A | Various |
| Antimicrobial Activity | N/A | E. coli, S. aureus |
Propriétés
IUPAC Name |
5-chloro-N-(2,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-8-4-5-9(2)11(6-8)17-13(19)12-10(15)7-16-14(18-12)20-3/h4-7H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKPZRFGALGYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649112 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














